

Introduction: A Multifunctional Building Block for Modern Chemistry

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Compound of Interest

Compound Name: 2-Cyclopropyl-2-ethoxyethan-1-ol

CAS No.: 1865506-39-3

Cat. No.: B2571993

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2-Cyclopropyl-2-ethoxyethan-1-ol is a unique ether-alcohol of significant interest in the fields of organic synthesis and pharmaceutical research.^[1] Its molecular architecture, featuring a strained cyclopropyl ring, a stable ethoxy ether linkage, and a reactive primary hydroxyl group, positions it as a highly versatile synthetic intermediate.^[1] The molecular formula is C₇H₁₄O₂.^[1]

The true value of this compound lies in the synergistic interplay of its functional groups. The cyclopropyl moiety, a common motif in drug candidates, is known to confer favorable pharmacological properties, such as enhanced metabolic stability, increased potency, and improved conformational rigidity.^{[1][2][3][4][5]} The primary alcohol serves as a versatile handle for a wide array of chemical transformations, including oxidation, esterification, and nucleophilic substitution.^[1] Meanwhile, the ethoxy group provides a stable, lipophilic element. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of **2-Cyclopropyl-2-ethoxyethan-1-ol**, offering field-proven insights for its application in research and development.

Physicochemical and Spectroscopic Profile

While specific experimental data for **2-Cyclopropyl-2-ethoxyethan-1-ol** is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs, such as 2-ethoxyethanol and 2-cyclopropylethanol.

Physicochemical Properties

The following table summarizes key physical and chemical identifiers for **2-Cyclopropyl-2-ethoxyethan-1-ol** and its structural analogs.

Property	Value for 2-Cyclopropyl-2-ethoxyethan-1-ol	Analog Data Reference
CAS Number	1865506-39-3	[1]
Molecular Formula	C ₇ H ₁₄ O ₂	[1]
Molecular Weight	130.19 g/mol	[1]
IUPAC Name	2-cyclopropyl-2-ethoxyethanol	[1]
Appearance	Predicted: Clear, colorless to pale yellow liquid	Based on 2-cyclopropylethanol[6]
Boiling Point	Predicted: ~140-160 °C	Based on 2-ethoxyethanol (135 °C)[7] and 2-cyclopropylethanol (137-138 °C)[8]
Density	Predicted: ~0.94 g/mL	Based on 2-ethoxyethanol (0.93 g/mL)[7]
Solubility	Predicted: Miscible with water and common organic solvents	Based on 2-ethoxyethanol[7] and 2-cyclopropylethanol[8]
Flash Point	Predicted: ~45-55 °C	Based on 2-ethoxyethanol (44 °C)[7] and 2-cyclopropylethanol (47 °C)[8]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for confirming the structure of **2-Cyclopropyl-2-ethoxyethan-1-ol**.[\[1\]](#)

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

- δ 3.5-3.8 (m, 2H): Diastereotopic protons of the -CH₂OH group.

- δ 3.4-3.6 (q, 2H, J = 7.0 Hz): Methylene protons of the ethoxy group (-OCH₂CH₃).
- δ 3.1-3.3 (m, 1H): The chiral proton at C2, -CH(cyclopropyl)(OEt).
- δ 1.1-1.3 (t, 3H, J = 7.0 Hz): Methyl protons of the ethoxy group (-OCH₂CH₃).
- δ 0.8-1.0 (m, 1H): Methine proton of the cyclopropyl ring.
- δ 0.2-0.6 (m, 4H): Methylene protons of the cyclopropyl ring.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

- δ ~80-85: C2, the carbon bearing both the cyclopropyl and ethoxy groups.
- δ ~65-70: C1, the methylene carbon of the primary alcohol (-CH₂OH).
- δ ~60-65: Methylene carbon of the ethoxy group (-OCH₂CH₃).
- δ ~15: Methyl carbon of the ethoxy group (-OCH₂CH₃).
- δ ~10-15: Methine carbon of the cyclopropyl ring.
- δ ~0-5: Methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy:

- Broad peak at ~3400 cm⁻¹: O-H stretch of the alcohol.
- Sharp peaks at ~2850-3000 cm⁻¹: C-H stretches (alkyl).
- Strong peak at ~1100 cm⁻¹: C-O stretch of the ether and alcohol.
- Peaks at ~3080 cm⁻¹ and ~1020 cm⁻¹: Characteristic C-H and ring deformation of the cyclopropyl group.

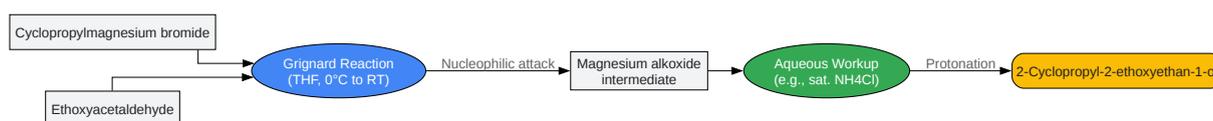
Synthesis and Reaction Pathways

A logical and robust synthesis of **2-Cyclopropyl-2-ethoxyethan-1-ol** can be envisioned through the nucleophilic addition of a cyclopropyl organometallic reagent to an appropriate

ethoxy-substituted carbonyl compound.

Proposed Synthetic Workflow: Grignard Reaction

The most direct approach involves the reaction of cyclopropylmagnesium bromide with ethoxyacetaldehyde. This method is analogous to well-established procedures for preparing similar alcohols.[9]



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Caption: Proposed synthesis of **2-Cyclopropyl-2-ethoxyethan-1-ol**.

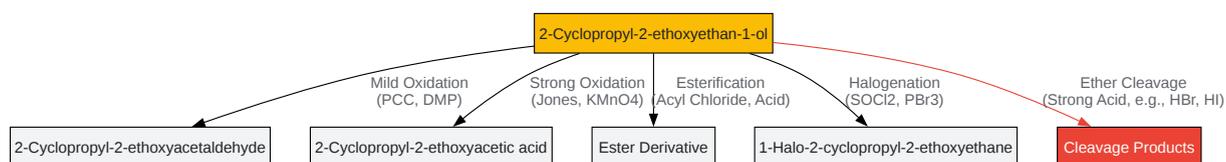
Detailed Experimental Protocol (Prophetic)

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
- Reagent Charging: Charge the flask with a 1.0 M solution of cyclopropylmagnesium bromide in THF (1.2 equivalents).[9]
- Addition of Aldehyde: Dissolve ethoxyacetaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
- Reaction: Cool the Grignard solution to 0 °C using an ice bath. Add the aldehyde solution dropwise over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-15 hours.[9]
- Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.[9]

- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
- Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[9]
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure **2-Cyclopropyl-2-ethoxyethan-1-ol**.

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is dominated by its primary alcohol, which serves as a gateway to a diverse range of derivatives. The ether linkage is comparatively robust, while the cyclopropyl group influences the molecule's electronic properties.[1]



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Caption: Key chemical transformations of **2-Cyclopropyl-2-ethoxyethan-1-ol**.

Reactions of the Primary Alcohol

- Oxidation: The primary alcohol can be selectively oxidized. Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde. Stronger oxidizing agents, such as potassium permanganate or Jones reagent, will produce the carboxylic acid.[1] This functionality provides access to amides, esters, and other carbonyl derivatives.

- **Esterification:** Standard Fischer esterification conditions (reaction with a carboxylic acid in the presence of an acid catalyst) or reaction with more reactive acyl chlorides or anhydrides will readily form the corresponding ester.
- **Conversion to Leaving Groups:** The hydroxyl group can be converted into an excellent leaving group, such as a tosylate (using TsCl) or a halide (using SOCl₂ or PBr₃). This transformation activates the C1 position for nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups.

Reactivity of the Ether Group

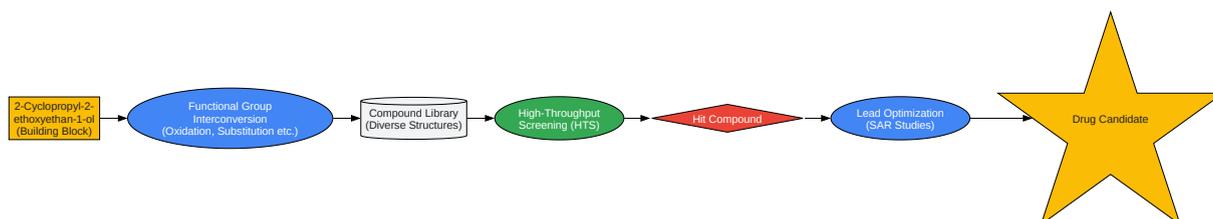
The ethoxy group is generally stable under neutral and basic conditions.^[1] Cleavage can be achieved under harsh, acidic conditions, typically with strong hydrohalic acids like HBr or HI. The reaction would likely proceed via an S_N2 mechanism, with the halide attacking the less sterically hindered carbon of the ether.^[1]

Role in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclopropyl ring is a well-established strategy in modern drug design to overcome common hurdles in discovery and development.^{[2][3][4]}

Key Contributions of the Cyclopropyl Moiety:

- **Metabolic Stability:** The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.^{[2][4]}
- **Potency and Binding:** The rigid, three-dimensional nature of the ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to receptor binding and enhanced potency.^{[2][4]}
- **Physicochemical Properties:** The unique π -character of the C-C bonds can influence a molecule's pK_a and permeability, potentially reducing P-glycoprotein efflux and increasing brain permeability.^[2]
- **Reduced Off-Target Effects:** By pre-organizing the molecule for its intended target, the conformational constraint can reduce binding to off-target receptors.^{[2][4]}



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Caption: Use of the title compound in a drug discovery pipeline.

Safety, Handling, and Storage

Given its structure as a flammable ether-alcohol, **2-Cyclopropyl-2-ethoxyethan-1-ol** should be handled with significant caution. The safety data for 2-ethoxyethanol, a structural analog, indicates serious hazards, including flammability, toxicity, and potential for reproductive harm.

[10][11][12][13][14] Ethers are also known to form explosive peroxides upon prolonged exposure to air.[10][11]

Hazard Class	Description	Precautionary Statements
Flammability	Flammable liquid and vapor. [10][12] Vapors may form explosive mixtures with air.[11] [12]	Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[10] [11][12]
Acute Toxicity	Harmful if swallowed.[10][12] Toxic if inhaled.[12]	Do not ingest. Use only in a well-ventilated area or under a chemical fume hood.[10][11]
Health Hazard	May damage fertility or the unborn child (based on 2-ethoxyethanol).[12][13]	Obtain special instructions before use. Do not handle until all safety precautions have been read.[12]
Peroxide Formation	May form explosive peroxides upon storage, especially when exposed to air.[10][11]	Store in tightly closed containers in a cool, dry, and well-ventilated place away from light.[10][11]

Recommended Handling Protocol

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[10][11]
- **Ventilation:** All handling of this compound should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10][11]
- **Ignition Sources:** Ensure no sources of ignition are present in the work area. Use explosion-proof equipment and ground all containers and receiving equipment to prevent static discharge.[10][11][12]
- **Spill Management:** In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not flush into the sewer system.[10][11]

- Storage: Store in a cool, dry, well-ventilated, and flammables-designated area.[10][11] Keep containers tightly sealed and protected from air and light. Periodically test for the presence of peroxides.

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